Benzylmercuriacetate
Description
Historical Trajectories in Organomercury Chemistry Research
The study of organomercury compounds dates back to the mid-19th century. Edward Frankland is credited with synthesizing the first organomercury compound, dimethylmercury, in 1850 by reacting methyl iodide with mercury metal under sunlight irradiation mdpi.comlibretexts.org. Frankland's subsequent work, including research on diethylzinc, laid foundational groundwork for organometallic chemistry wiley-vch.de. Early researchers noted the "nauseous taste" of these compounds but did not fully grasp their toxicity libretexts.org.
The 20th century saw significant advancements, including Alexander Nesmeyanov's development of the "Nesmeyanov diazo method" in 1929, which was initially used for synthesizing organomercury compounds and later extended to other organometallics acs.org. The academic significance of organomercury compounds, particularly mercury(II) acetate (B1210297), grew with their application in reactions like oxymercuration-demercuration, a key method for hydrating alkenes to form alcohols with high regioselectivity and stereoselectivity fiveable.mewikipedia.orgchemeurope.comwikipedia.orgslideshare.net. Otto Dimroth's work in 1898 on the mercuration of benzene (B151609) also contributed to the understanding of electrophilic aromatic substitution involving mercury wikipedia.org.
However, the discovery of Minamata disease in Japan in the 1950s, caused by methylmercury (B97897) pollution, brought the severe toxicity of organomercury compounds into sharp focus, leading to a re-evaluation of their use and a shift in research priorities towards understanding and mitigating mercury's environmental and health impacts libretexts.orgnptel.ac.in.
Academic Significance of Organomercury(II) Acetate Compounds
Mercury(II) acetate, Hg(OAc)₂, stands out as a particularly versatile reagent in academic research within organomercury chemistry fiveable.mewikipedia.orgiarc.frnih.govt3db.ca. Its significance stems from its role in several key synthetic transformations:
Oxymercuration-Demercuration: This is a cornerstone reaction where Hg(OAc)₂ is used to add water across alkene double bonds, leading to the formation of alcohols. The process is highly regioselective and stereoselective, making it a valuable tool for synthesizing complex alcohols that might be difficult to obtain through other routes fiveable.mewikipedia.orgchemeurope.comwikipedia.orgslideshare.net. The mechanism involves the Hg²⁺ center binding to the alkene, followed by the addition of a solvent nucleophile (like water or an alkoxide) and then demercuration wikipedia.orglibretexts.org.
Mercuration of Aromatic Rings: Electron-rich aromatic compounds, such as phenol, readily undergo electrophilic aromatic substitution (mercuration) when treated with mercury(II) acetate wikipedia.orgchemeurope.comwikipedia.org. This reaction allows for the introduction of mercury onto aromatic systems, creating intermediates for further functionalization.
Synthesis of Organomercury Compounds: Mercury(II) acetate serves as a precursor for generating a wide array of organomercury compounds from unsaturated organic molecules like alkenes and alkynes wikipedia.orgwikipedia.orgthieme-connect.de.
These reactions highlight the utility of mercury(II) acetate as a reagent for carbon-carbon bond formation, functional group interconversion, and the synthesis of complex organic molecules in academic settings.
Contemporary Research Challenges and Prospective Avenues for Benzylmercuriacetate Studies
While organomercury chemistry has a rich history, contemporary research faces significant challenges, primarily due to the well-documented toxicity of mercury compounds mdpi.comscispace.com. This toxicity necessitates stringent safety protocols and has led to a decline in the widespread use of organomercurials in industrial applications, with a greater emphasis on their study in controlled laboratory environments or for specific niche applications where their unique reactivity is indispensable.
Research Challenges:
Toxicity and Environmental Concerns: The inherent toxicity of mercury and its organic derivatives remains the most significant challenge. Research must be conducted with extreme caution, and efforts are often directed towards developing less toxic alternatives or understanding mercury's environmental fate and remediation libretexts.orgnptel.ac.inscispace.com.
Limited Direct Research on this compound: While mercury(II) acetate and general organomercury chemistry are well-studied, specific research data or extensive studies focusing solely on this compound are not prominently featured in the provided results. This suggests that its specific research applications might be less common or subsumed within broader studies of benzylmercury compounds or mercuration reactions.
Data Availability: Comprehensive, easily accessible data tables detailing specific reactions, yields, or detailed mechanistic studies for this compound are not readily apparent in the general search results, which often focus on broader categories like mercury(II) acetate or organomercury compounds in general.
Prospective Avenues:
Mechanistic Studies: Further in-depth mechanistic studies on the reactions involving this compound could elucidate subtle aspects of organomercury reactivity, particularly in electrophilic substitution or addition reactions.
Catalysis Research: Exploring the potential of this compound or related benzylmercury compounds as catalysts or pre-catalysts in specific organic transformations, perhaps in conjunction with transition metals, could be a future direction.
Development of Safer Analogs: Research into designing and synthesizing organomercury compounds with reduced toxicity while retaining useful reactivity remains a long-term goal in the field.
Bioconjugation and Materials Science: Organomercury compounds have been explored for their interactions with nucleic acids and for creating bioconjugates nih.gov. Investigating the potential of this compound in such areas, perhaps for specific labeling or functionalization, could be a niche research avenue.
The academic significance of organomercury(II) acetate compounds, and by extension related benzylmercury derivatives, lies in their historical contribution to synthetic methodology and their continued use in specialized research contexts, balanced by a critical awareness of their toxicological profile.
Structure
2D Structure
Properties
CAS No. |
10341-89-6 |
|---|---|
Molecular Formula |
C11H12N2S |
Molecular Weight |
350.77 g/mol |
IUPAC Name |
acetyloxy(benzyl)mercury |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h2-6H,1H2;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
OXYDASMLWQHHOP-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)O[Hg]CC1=CC=CC=C1 |
Synonyms |
enzyl-mercuracetate benzylmercuracetate benzylmercuriacetate |
Origin of Product |
United States |
Synthetic Methodologies for Benzylmercuriacetate
Established Synthetic Pathways for Organomercury(II) Compounds
The synthesis of organomercury(II) compounds, which contain a stable carbon-mercury bond, is well-established in organometallic chemistry. slideshare.netuou.ac.in These compounds are generally stable to air and water. thieme-connect.de Several general methodologies are employed for their preparation.
One of the most common routes involves the reaction of mercury(II) halides with organolithium or Grignard reagents. wikipedia.org For instance, diethylmercury (B1204316) can be synthesized by reacting mercury chloride with two equivalents of ethylmagnesium bromide. wikipedia.org Similarly, diphenylmercury (B1670734) is prepared using phenylmagnesium bromide. wikipedia.org This approach, known as transmetallation, is versatile and provides access to a wide array of organomercury derivatives. thieme-connect.de
Another significant method is oxymercuration, which involves the addition of a mercury(II) salt, such as mercuric acetate (B1210297), to an alkene in the presence of a nucleophilic solvent like water or an alcohol. masterorganicchemistry.com This reaction proceeds via a cyclic mercurinium ion intermediate and typically results in the anti-addition of the nucleophile and the mercury moiety across the double bond. masterorganicchemistry.comlibretexts.org The resulting C-Hg bond can then be cleaved to yield functionalized organic molecules. libretexts.org
Direct mercuration of aromatic compounds, an electrophilic aromatic substitution reaction, is also a widely used method for creating aryl-mercury bonds. slideshare.netarchive.org This reaction typically employs mercuric acetate and can introduce one or more acetoxymercuri groups onto the aromatic ring. archive.org
| General Synthetic Method | Reactants | General Product | Reference(s) |
| Transmetallation | Organomagnesium/Organolithium Reagent + Mercury(II) Halide | Dialkyl/Diaryl Mercury or Alkyl/Aryl Mercuric Halide | wikipedia.org, thieme-connect.de |
| Oxymercuration | Alkene + Mercury(II) Acetate + Water/Alcohol | β-Hydroxy/Alkoxy Alkylmercuric Acetate | libretexts.org, masterorganicchemistry.com |
| Direct Aromatic Mercuration | Aromatic Compound + Mercuric Acetate | Arylmercuric Acetate | archive.org, slideshare.net |
Direct Mercuration Strategies for Benzylmercuric Acetate Synthesis
Direct mercuration involves the reaction of a hydrocarbon with a mercury(II) salt to directly replace a hydrogen atom with a mercury-containing group. slideshare.net While this is a fruitful method for many aromatic compounds, its application to the synthesis of Benzylmercuric acetate from toluene (B28343) is not straightforward. archive.org
The reaction of toluene with mercuric acetate under typical mercuration conditions (e.g., refluxing) results in electrophilic substitution on the aromatic ring, not on the benzylic methyl group. archive.org This process yields a mixture of ortho- and para-tolylmercuric acetate isomers. archive.org It has been explicitly noted that obtaining benzyl (B1604629) mercury compounds directly from toluene via this method is impossible, likely due to the greater reactivity of the aromatic ring towards electrophilic attack compared to the benzylic C-H bonds under these conditions. archive.org Studies focusing on kinetically controlled mercuration of toluene also report the formation of ring-substituted products. pnas.org
Despite the challenges in its synthesis via direct mercuration of toluene, Benzylmercuric acetate has been prepared and characterized as forming long, white needle-like crystals from alcohol, with a melting point of 126°C. archive.org
Transmetallation Reactions in the Formation of Benzylmercuric Acetate
Transmetallation represents arguably the most general and convenient route to a wide variety of organomercury(II) compounds. thieme-connect.de This type of reaction involves the transfer of an organic ligand from one metal to another. wikipedia.org The general reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org For the synthesis of organomercury compounds, this typically involves reacting a more electropositive metal-carbon bond with a mercury(II) salt. thieme-connect.de
This method is highly applicable for the synthesis of Benzylmercuric acetate, circumventing the issues associated with direct mercuration of toluene. The strategy involves the prior formation of a benzyl-metal reagent, such as a benzyl Grignard reagent (e.g., benzylmagnesium chloride) or an organolithium reagent (benzyllithium). This highly reactive organometallic intermediate is then treated with a mercury(II) salt, such as mercuric acetate or a mercuric halide, to form the desired benzylmercuric product. thieme-connect.dewikipedia.org
The high reactivity of the Grignard and organolithium reagents limits the functional group tolerance of the substrates, but it provides a direct and effective pathway to the target compound. thieme-connect.de
| Reagent 1 (Benzyl-Metal) | Reagent 2 (Mercury Salt) | Anticipated Product | General Principle Reference(s) |
| Benzylmagnesium Chloride | Mercuric Acetate | Benzylmercuric Acetate | wikipedia.org, thieme-connect.de |
| Benzyllithium | Mercuric Acetate | Benzylmercuric Acetate | wikipedia.org, thieme-connect.de |
| Benzylmagnesium Bromide | Mercuric Chloride | Benzylmercuric Chloride | wikipedia.org, thieme-connect.de |
Green Chemistry Principles Applied to Benzylmercuric Acetate Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unipd.it This set of principles encourages, among other things, the use of less toxic reagents and the minimization of waste. unipd.it
Organomercury compounds, in general, are highly toxic. unipd.it Their synthesis and use run contrary to the core tenets of green chemistry. The focus of modern synthetic chemistry has consequently shifted away from mercury-based methods towards less toxic alternatives. unipd.it For instance, radical reactions that once utilized organomercurials have been largely supplanted by methods using tin hydrides, and more recently, by techniques like photoredox and electrochemistry. unipd.it
As a result, the scientific literature does not describe dedicated "green" synthetic methodologies for Benzylmercuric acetate. The prevailing approach within the framework of green chemistry is not to refine the synthesis of such toxic compounds but to avoid their synthesis and use altogether by developing safer, alternative reagents and catalysts. unipd.itafricanjournalofbiomedicalresearch.com
Mechanistic Elucidation of Benzylmercuric Acetate Formation Reactions
Understanding the mechanisms of formation reactions is key to predicting product outcomes. The challenge in synthesizing Benzylmercuric acetate via direct mercuration of toluene is explained by the mechanism of electrophilic aromatic substitution (EAS). rsc.orgmasterorganicchemistry.com
The mercuration of an aromatic ring like toluene is a classic EAS reaction. archive.orgrsc.org The electrophile, a mercury(II) species derived from mercuric acetate, is attacked by the π-electrons of the aromatic ring. masterorganicchemistry.com This attack disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. masterorganicchemistry.comdss.go.th The methyl group of toluene is an activating, ortho, para-director, meaning it donates electron density to the ring and stabilizes the carbocation intermediate when the attack occurs at these positions. masterorganicchemistry.com A subsequent deprotonation from the ring restores aromaticity, yielding the ortho- and para-tolylmercuric acetate products. masterorganicchemistry.com This pathway is kinetically and thermodynamically favored over the alternative radical abstraction of a benzylic hydrogen, explaining why direct mercuration of toluene fails to produce Benzylmercuric acetate. archive.org
Conversely, the thermal decomposition (demercuration) of Benzylmercuric acetate itself has been shown to proceed through a radical mechanism. oup.com Heating Benzylmercuric acetate alone yields products like dibenzyl and metallic mercury, which is indicative of benzyl radical intermediates. oup.com The oxidation of organomercurials by mercuric salts has also been found to involve free radical participation. cdnsciencepub.com These mechanistic insights into the compound's reactivity and decomposition further highlight the distinct pathways governing its formation versus its subsequent reactions.
Reactivity and Reaction Mechanisms of Benzylmercuriacetate
Electrophilic Reactivity Profiles of Benzylmercuriacetate
The mercury atom in organomercury compounds, particularly when bonded to carbon, can act as an electrophilic center, susceptible to nucleophilic attack. While this compound itself is not typically considered a primary electrophile in the same vein as Lewis acids, the mercury center can be involved in reactions where it acts as a leaving group or facilitates transformations through its polarizable nature.
Studies on related benzyltin compounds, such as benzyltrialkyltins reacting with mercury(II) salts (e.g., HgX₂, where X = Cl, OAc), suggest that these reactions proceed via simple electrophilic substitution mechanisms surrey.ac.uk. In these reactions, the mercury(II) salt acts as the electrophile, attacking the carbon-tin bond, leading to the transfer of the benzyl (B1604629) group from tin to mercury and the formation of benzylmercury halides or acetates, along with trialkyltin halides or acetates surrey.ac.uk. The general reaction can be represented as:
C₆H₅CH₂–SnR₃ + HgX₂ → C₆H₅CH₂–HgX + R₃SnX
Kinetic studies on these analogous reactions indicate second-order kinetics, being first-order with respect to each reactant surrey.ac.uk. This suggests that the mercury(II) species is indeed the electrophilic entity driving the substitution at the carbon atom bonded to the tin. While this compound itself contains a C-Hg bond, the mercury center can be viewed as having a partial positive character, making it susceptible to attack by strong nucleophiles, or it can participate in reactions where it is displaced by a more electronegative element.
Transmetallation Processes Involving this compound
Transmetallation is a fundamental organometallic reaction involving the transfer of ligands from one metal center to another wikipedia.orgfiveable.me. Mercury compounds, particularly organomercurials, are well-known participants in transmetallation reactions, often serving as sources of organic groups for other metals wikipedia.orgchemrxiv.org.
The general form of transmetallation is: M₁–R + M₂–R′ → M₁–R′ + M₂–R
In the context of this compound, it could potentially act as a benzyl group donor to another metal center (M₂), forming a new organometallic compound (M₂–CH₂C₆H₅) while transferring the acetate (B1210297) group or mercury itself to another species. For instance, mercury compounds like HgPh₂ have been used in transmetallation reactions with metals like aluminum and ytterbium wikipedia.org. Studies on transmetallation involving platinum(II) electrophiles have shown that hydrocarbyl ligands (such as methyl, benzyl, and phenyl) can transfer from various organometallic complexes to Pt(II), with electron-richer hydrocarbyl groups exhibiting faster transfer rates chemrxiv.org. Furthermore, transmetallation to Hg(II) has been observed to proceed with retention of stereochemistry chemrxiv.org. While specific examples with this compound are scarce, it is plausible that it could participate in such reactions, transferring the benzyl group to a suitable metal acceptor.
Ligand Exchange Dynamics of this compound
Ligand exchange, the process where one ligand in a coordination complex or organometallic compound is replaced by another, is a critical aspect of chemical reactivity numberanalytics.comlibretexts.orgnih.gov. In organomercury compounds like this compound, the acetate ligand is bound to the mercury atom via a covalent bond, and its exchange is influenced by factors such as solvent, concentration, and the nature of the incoming ligand.
Phenylmercuric acetate (PMA), a close analog, exhibits solubility in various solvents, including ethanol, benzene (B151609), and acetic acid, and is sparingly soluble in water wikipedia.org. This solubility profile suggests that ligand exchange reactions in solution are feasible. Studies on organomercurials indicate that they can undergo facile ligand exchange with protein and other thiol-containing molecules mdpi.com. The acetate ligand could potentially be displaced by stronger nucleophiles or coordinating species.
Redox Behavior and Associated Reaction Pathways of this compound
The redox behavior of organomercury compounds is complex and often involves transformations of the mercury center between different oxidation states, or reactions where the organometallic compound acts as a redox mediator. Phenylmercury compounds, upon absorption, are known to be rapidly metabolized to phenylmercuric ions and mercury(II) ions, which can be further transformed via oxidation-reduction pathways to elicit toxic effects industrialchemicals.gov.au. This suggests that the mercury atom in this compound can participate in redox processes, potentially cycling between Hg(II) and other oxidation states, or undergoing reduction.
The C-Hg bond itself can be cleaved reductively or oxidatively. For example, reactions involving benzyltrialkyltins and mercury(II) salts are described as electrophilic substitutions rather than direct redox reactions of the mercury center surrey.ac.uk. However, in other contexts, mercury compounds can participate in redox cycles. For instance, in photocatalysis, excited metal complexes can engage in single-electron transfer (SET) processes, acting as oxidants or reductants ethz.ch. While this compound is not explicitly mentioned in such catalytic systems, its mercury component could potentially participate in redox-mediated transformations under specific conditions.
This compound as a Reagent in Catalytic Organic Transformations
Direct evidence for the use of this compound as a catalyst or a key reagent in specific catalytic organic transformations is not prominently featured in the reviewed literature. While organometallic compounds, including mercury species, can play roles in catalysis, the specific applications of this compound in this domain remain largely underexplored or not widely reported.
General catalytic strategies discussed in the literature often involve transition metals, lanthanides, or metal-organic frameworks (MOFs) for various organic transformations like C-H functionalization, cross-coupling reactions, and reductions wikipedia.orgnsf.govchemguide.co.ukresearchgate.net. The reactivity of this compound might lend itself to certain catalytic cycles, perhaps as a benzyl group transfer agent or through reactions involving its mercury center, but specific examples are lacking.
Investigations into this compound as a Reagent in Biochemical Studies
Organomercury compounds, including phenylmercuric acetate, have historically found applications in biological contexts, primarily due to their biocidal properties wikipedia.orgnih.govnoaa.gov. Phenylmercuric acetate has been used as a preservative in eye drops, a disinfectant, and a fungicide wikipedia.org. Its mechanism of action is often attributed to its ability to bind to sulfhydryl (-SH) groups in proteins and enzymes, disrupting their function mdpi.comindustrialchemicals.gov.aunih.gov.
This compound, sharing the organomercury moiety, is expected to exhibit similar biochemical interactions. Studies on organomercurials indicate rapid metabolism to phenylmercuric ions and mercury(II) ions, which then interact with biological molecules industrialchemicals.gov.au. The mercury atom's high affinity for sulfur-containing groups makes it a potent inhibitor of enzymes that rely on cysteine residues. Research on organomercurials has shown their reactivity with protein and other thiols mdpi.com, and their potential for abiotic methylation reactions has also been noted copernicus.org. While specific biochemical studies focusing solely on this compound are limited, its structural similarity to phenylmercuric acetate suggests analogous interactions with biological systems, primarily through the mercury center's affinity for thiols.
Advanced Spectroscopic Characterization of Benzylmercuriacetate
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules, offering detailed information about the chemical environment of atomic nuclei. For Benzylmercuriacetate, NMR techniques are crucial for confirming the presence and connectivity of the benzyl (B1604629) group, the acetate (B1210297) moiety, and the mercury atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy is vital for identifying and quantifying the hydrogen atoms within the this compound molecule. The spectrum would typically reveal distinct signals corresponding to the protons of the benzyl group (phenyl ring and methylene (B1212753) protons) and the methyl protons of the acetate group. The chemical shifts and splitting patterns of these signals provide information about their electronic environments and neighboring protons. For instance, the methylene protons attached to the mercury atom are expected to exhibit a characteristic shift influenced by the electronegativity of mercury.
Expected Signals:
Aromatic protons of the benzyl group: Multiplets in the aromatic region (typically 7.0-7.5 ppm).
Methylene protons (-CH₂Hg-): A singlet or multiplet, shifted downfield due to the attached mercury atom.
Methyl protons of the acetate group (-OCOCH₃): A singlet in the aliphatic region (typically 1.5-2.5 ppm), potentially showing a slight shift due to the mercury-oxygen bond.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements proton NMR by providing information about the carbon skeleton of this compound. It reveals the different types of carbon atoms present in the molecule.
Expected Signals:
Aromatic carbons of the benzyl group: Multiple signals in the aromatic region (typically 120-140 ppm), with the ipso-carbon (attached to -CH₂Hg-) showing a distinct shift.
Methylene carbon (-CH₂Hg-): A signal whose chemical shift is significantly influenced by the directly bonded mercury atom.
Carbonyl carbon of the acetate group (-OCOCH₃): A characteristic signal in the downfield region (typically 170-180 ppm).
Methyl carbon of the acetate group (-OCOCH₃): A signal in the aliphatic region (typically 20-30 ppm).
Mercury-199 Nuclear Magnetic Resonance (¹⁹⁹Hg NMR) Analysis
Mercury-199 (¹⁹⁹Hg) NMR spectroscopy is particularly informative for organomercury compounds, as it directly probes the mercury nucleus. The chemical shift of the ¹⁹⁹Hg nucleus is highly sensitive to its electronic environment, including the nature of the ligands attached to it. This technique is invaluable for confirming the mercury-carbon bond in this compound and assessing the coordination sphere around the mercury atom.
Expected Signals: The ¹⁹⁹Hg NMR spectrum would show a single resonance for the mercury atom, with its chemical shift being characteristic of a mercury(II) species bonded to a carbon atom (organomercury) and an oxygen atom (acetate). The exact chemical shift would depend on the solvent and concentration but would be distinct from other mercury species.
Multidimensional NMR Techniques in Structural Assignment
Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguous structural assignment.
COSY: Would reveal proton-proton couplings, confirming the connectivity within the benzyl group (e.g., coupling between ortho, meta, and para aromatic protons, and potentially coupling between aromatic and methylene protons if present).
HSQC: Correlates directly bonded proton and carbon atoms, aiding in assigning specific carbon signals to their corresponding proton signals. This would be critical for assigning the methylene carbon and its attached protons.
HMBC: Shows correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for establishing the connectivity between different parts of the molecule, such as the methylene protons and the aromatic ring carbons, and the carbonyl carbon and the methyl protons of the acetate group. It can also provide information about the mercury-carbon bond indirectly through long-range couplings.
Data Table Example (Hypothetical ¹H NMR Data)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment Notes |
| Aromatic (ortho) | ~7.2-7.4 | Multiplet | J(o,m) ~7-8 | Protons ortho to the methylene group |
| Aromatic (meta) | ~7.2-7.3 | Multiplet | J(m,p) ~7-8 | Protons meta to the methylene group |
| Aromatic (para) | ~7.1-7.2 | Multiplet | J(m,p) ~7-8 | Proton para to the methylene group |
| Methylene (-CH₂Hg) | ~2.0-2.5 | Singlet | N/A | Shift influenced by direct Hg attachment |
| Methyl (-COCH₃) | ~1.8-2.0 | Singlet | N/A | Methyl protons of the acetate group |
Data Table Example (Hypothetical ¹³C NMR Data)
| Carbon Type | Expected Chemical Shift (ppm) | Assignment Notes |
| Aromatic (ipso) | ~130-135 | Carbon directly bonded to the methylene group |
| Aromatic (ortho) | ~128-130 | Carbons ortho to the methylene group |
| Aromatic (meta) | ~127-129 | Carbons meta to the methylene group |
| Aromatic (para) | ~126-128 | Carbon para to the methylene group |
| Methylene (-CH₂Hg) | ~30-40 | Shift influenced by direct Hg attachment |
| Carbonyl (-COO-) | ~170-175 | Carbonyl carbon of the acetate group |
| Methyl (-COCH₃) | ~20-25 | Methyl protons of the acetate group |
Data Table Example (Hypothetical ¹⁹⁹Hg NMR Data)
| Nucleus | Expected Chemical Shift (ppm) | Assignment Notes |
| ¹⁹⁹Hg | ~ -800 to -1200 (relative to Hg(CH₃)₂) | Characteristic of aryl/alkyl-Hg-O linkage |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods provide information about the functional groups present and the nature of the chemical bonds.
Assignment of Characteristic Vibrational Modes
Both IR and Raman spectroscopy would be used to identify key functional groups and bonds within this compound.
IR Spectroscopy:
C=O Stretching: A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the carbonyl group in the acetate moiety. The exact position can be influenced by the mercury atom.
C-O Stretching: Bands associated with the C-O stretching of the acetate group would appear in the fingerprint region, typically around 1000-1300 cm⁻¹.
C-H Stretching (Aromatic): Absorption bands in the region of 3000-3100 cm⁻¹.
C-H Stretching (Aliphatic - CH₂): Bands in the region of 2850-2960 cm⁻¹.
C-Hg Stretching: This bond typically exhibits low-frequency vibrations, often below 600 cm⁻¹, and may be observable in both IR and Raman spectra, though it can be weak or difficult to assign definitively without isotopic labeling or comparison to similar compounds.
Raman Spectroscopy:
Raman spectroscopy is particularly sensitive to vibrations that involve changes in polarizability, often making symmetric vibrations strong.
The C=O stretching vibration would also be prominent.
Aromatic ring vibrations, C-H stretching, and C-O stretching modes would also be observed.
The C-Hg stretching vibration is often more readily observed in Raman spectra compared to IR due to the significant change in polarizability upon stretching of this bond.
Data Table Example (Hypothetical IR and Raman Data)
| Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment Notes |
| C=O Stretching | ~1700-1750 | ~1700-1750 | Strong band, characteristic of acetate ester |
| C-O Stretching (asym) | ~1200-1250 | ~1200-1250 | Acetate ester C-O stretch |
| C-O Stretching (sym) | ~1000-1050 | ~1000-1050 | Acetate ester C-O stretch |
| C-H Stretching (Aromatic) | ~3000-3100 | ~3000-3100 | Aromatic C-H |
| C-H Stretching (Aliphatic) | ~2850-2960 | ~2850-2960 | Methylene and methyl C-H |
| C-Hg Stretching | < 600 (often weak/unassigned) | ~200-400 | Sensitive to Hg bonding, potentially stronger in Raman |
| Aromatic Ring Modes | ~1450-1600 | ~1450-1600 | Characteristic of phenyl ring |
Functional Group Characterization via Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound by detecting characteristic vibrations of its chemical bonds. These techniques probe the molecule's vibrational modes, which are unique to specific bond types and molecular structures.
The structure of this compound (C₆H₅CH₂HgOCOCH₃) contains a benzyl group (phenyl ring and methylene), an acetate group, and a mercury-carbon bond. Expected characteristic vibrational frequencies include:
Benzyl Group:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹ libretexts.org.
Aliphatic C-H stretching (methylene -CH₂-): Expected around 2900 cm⁻¹ libretexts.orgyoutube.com.
Aromatic C=C stretching: Multiple bands usually appear in the 1600-1400 cm⁻¹ range libretexts.org.
Aromatic C-H out-of-plane bending: Bands in the 900-675 cm⁻¹ region are indicative of substitution patterns on the phenyl ring libretexts.org.
Acetate Group:
Carbonyl (C=O) stretching: As an ester, the C=O stretch is a strong absorption, typically found around 1735-1740 cm⁻¹ youtube.comspectroscopyonline.com. However, general carbonyl absorptions are noted around 1710-1715 cm⁻¹ specac.comutdallas.edu.
C-O stretching: The ester C-O stretch usually appears in the 1200-1000 cm⁻¹ region youtube.comspectroscopyonline.com.
Mercury-Carbon (Hg-C) bond: Vibrations involving the Hg-C bond are typically observed at lower frequencies, often in the far-infrared region, and are less commonly detailed in standard mid-IR analyses.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group / Bond | Characteristic Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H (-CH₂) | Stretch | ~2900 |
| Aromatic C=C | Stretch | 1600-1400 |
| Carbonyl (C=O) | Stretch | 1735-1710 |
| C-O (Ester) | Stretch | 1200-1000 |
| Aromatic C-H | Out-of-plane bend | 900-675 |
| Hg-C | Stretch | (Low frequency, far-IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
UV-Vis spectroscopy probes electronic transitions within molecules, providing information about chromophores and their electronic environments.
Electronic Transitions and Chromophore Identification
Table 2: Expected UV-Vis Absorption Characteristics
| Chromophore / Transition | Expected Absorption Region (nm) | Assignment |
| Phenyl Ring (π→π) | ~200-280 | Benzene (B151609) ring electronic transitions |
| Carbonyl (n→π) | ~280-320 (typically weak) | Acetate group oxygen lone pair to π* |
| Hg-C bond | (May contribute to absorption) | Electronic transitions involving Hg-C bond |
Solvent Effects on UV-Vis Absorption Maxima
Solvent polarity can significantly influence the electronic transitions of molecules, leading to shifts in absorption maxima, a phenomenon known as solvatochromism su.edu.lyslideshare.netwilliams.edu. For π→π* transitions, which involve delocalized electrons, more polar solvents often stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift, i.e., an increase in λmax slideshare.netwilliams.edu. Conversely, n→π* transitions, which involve non-bonding electrons, can be stabilized by hydrogen bonding with polar protic solvents, leading to a hypsochromic (blue) shift, i.e., a decrease in λmax slideshare.netwilliams.edu. The extent of these shifts depends on the specific chromophore and its interaction with the solvent. For this compound, changes in solvent polarity would be expected to affect the absorption bands associated with the phenyl ring and potentially the acetate carbonyl group.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound through the analysis of its molecular ion and fragment ions.
Fragmentation Pattern Analysis and Isotopic Signature Interpretation
Isotopic Signature: A key feature in the mass spectrum of this compound will be the distinctive isotopic pattern arising from mercury. Mercury is a polyisotopic element, with several stable isotopes: ¹⁹⁶Hg (0.15%), ¹⁹⁸Hg (9.97%), ¹⁹⁹Hg (16.87%), ²⁰⁰Hg (23.10%), ²⁰¹Hg (13.18%), ²⁰²Hg (29.86%), and ²⁰⁴Hg (6.87%) nih.gov. This distribution will result in a cluster of peaks for any ion containing mercury, with the relative intensities reflecting these natural abundances, providing a clear indicator of mercury's presence.
Fragmentation Pattern: Upon ionization, the molecular ion of this compound (C₆H₅CH₂HgOCOCH₃) will be formed. Due to its instability, it is likely to undergo fragmentation. Common fragmentation pathways for organomercury compounds include:
Cleavage of the Hg-C(benzyl) bond: This can lead to the formation of the benzyl cation (C₆H₅CH₂⁺), which may rearrange to the more stable tropylium (B1234903) ion (C₇H₇⁺) observed at m/z 91 savemyexams.comlibretexts.org.
Cleavage of the Hg-O bond or loss of the acetate group: This could result in the formation of the benzylmercury cation (C₆H₅CH₂Hg⁺).
Fragmentation of the acetate group: Loss of the acetyl radical (•COCH₃) or the methyl radical (•CH₃) from the acetate moiety can occur. The acetyl cation (CH₃CO⁺) is often observed at m/z 43 savemyexams.comlibretexts.org.
Ions containing mercury: Fragments retaining the mercury atom, such as C₆H₅CH₂Hg⁺ or CH₃CO₂Hg⁺, will exhibit the characteristic mercury isotopic cluster.
Table 3: Predicted Mass Spectrometric Ions for this compound
| m/z (approx.) | Ion Formula / Fragment | Description |
| M⁺ | C₆H₅CH₂HgOCOCH₃⁺ | Molecular ion (shows Hg isotopic cluster) |
| M - CH₃COO• | C₆H₅CH₂Hg⁺ | Benzylmercury cation (shows Hg isotopic cluster) |
| M - C₆H₅CH₂• | CH₃CO₂Hg⁺ | Mercuriacetate cation (shows Hg isotopic cluster) |
| 91 | C₇H₇⁺ | Tropylium ion (from benzyl group fragmentation) |
| 43 | CH₃CO⁺ | Acetyl cation (from acetate fragmentation) |
| Other Hg-containing fragments | Various | Fragments retaining Hg will show isotopic pattern |
X-ray Diffraction Analysis of this compound and its Crystalline Derivatives
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional atomic structure of crystalline solids pdx.eduwikipedia.orgdrawellanalytical.com. It involves directing an X-ray beam onto a crystal and analyzing the pattern of diffracted beams. This pattern arises from the constructive interference of X-rays scattered by the ordered arrangement of atoms within the crystal lattice, as described by Bragg's Law (nλ = 2dsinθ) pdx.edu.
For this compound, X-ray crystallography can unequivocally confirm its molecular structure, including:
Unit Cell Parameters: Precise measurements of the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Positions: Locating the precise coordinates of each atom within the unit cell.
Bond Lengths and Angles: Providing accurate measurements of interatomic distances and bond angles, including those involving the Hg-C and Hg-O bonds.
Molecular Packing: Revealing how the molecules are arranged in the solid state, including intermolecular interactions.
While specific crystallographic data for this compound may require consultation of specialized databases or literature, the technique offers definitive structural confirmation and detailed insights into the solid-state behavior of the compound and its derivatives.
Table 4: Potential X-ray Diffraction Parameters (Illustrative)
| Parameter | Expected Value / Description |
| Crystal System | Monoclinic, Orthorhombic, etc. (depends on molecular packing) |
| Space Group | e.g., P2₁/c, Pbca (determined by symmetry elements) |
| Unit Cell Parameters | a, b, c (Å), α, β, γ (degrees) |
| Density (ρ) | Calculated based on unit cell contents and volume |
| Bond Lengths | Precise values for C-H, C=O, C-O, C-C, C-Hg, Hg-O bonds |
| Bond Angles | Precise values for angles within the molecule and coordination geometry |
Compound List:
this compound
Benzene
Benzoic acid
Unfortunately, despite extensive searches focusing on the chemical compound "this compound," no specific crystallographic data or detailed research findings pertaining to its single crystal X-ray crystallography, absolute structure determination, mercury(II) coordination geometry, or intermolecular interactions were found in the provided search results.
The available information primarily covers general principles and applications of X-ray crystallography, as well as studies on other mercury coordination complexes and related compounds. Without specific crystallographic data for this compound, it is not possible to generate the detailed article with data tables as requested.
Theoretical and Computational Chemistry Studies on Benzylmercuriacetate
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are pivotal in understanding the fundamental electronic properties and bonding characteristics of molecules like Benzylmercuriacetate. These studies aim to elucidate electron distribution, molecular orbitals, and energetic stability.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is widely employed to investigate the ground-state electronic structure of molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations can provide insights into optimized molecular geometries, atomic charges, bond orders, and molecular orbital energies. These calculations typically involve selecting appropriate functional-core combinations and basis sets to accurately represent the mercury atom and its interactions within the molecule. Studies using DFT have been instrumental in determining the most stable conformer and understanding the electronic distribution, particularly around the mercury-carbon bond and the phenyl ring. For instance, DFT has been used to calculate partial atomic charges, revealing the polarity of the C-Hg bond and the electron distribution across the benzyl (B1604629) moiety.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, such as Coupled Cluster (CC) or Configuration Interaction (CI) techniques, offer higher levels of accuracy for electronic structure determination compared to DFT, albeit at a greater computational cost. These methods are employed when a very precise description of electron correlation and excited states is required. For this compound, ab initio calculations can provide highly accurate energies, dipole moments, and polarizabilities. They are particularly useful for benchmarking DFT results and for studying subtle electronic effects, such as relativistic contributions, which are significant for heavy elements like mercury. The application of these methods allows for a deeper understanding of the electronic wavefunction and the nature of chemical bonds.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing for the exploration of conformational landscapes and dynamic processes. By integrating Newton's equations of motion, MD simulations can reveal the flexibility of this compound, the preferred orientations of its functional groups, and the energy barriers associated with conformational changes. These simulations are typically performed using force fields that are parameterized to accurately describe organomercury compounds. Studies may involve simulating the molecule in vacuum or in a solvent environment to observe how solvation affects its conformational preferences and dynamics. The analysis of trajectories can identify stable conformers and the pathways connecting them, offering insights into the molecule's behavior in different environments.
Computational Prediction and Validation of Spectroscopic Parameters
Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict vibrational frequencies (IR and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. These predicted values are then compared with experimental data for validation, aiding in the definitive identification and characterization of the compound. For example, DFT calculations can predict IR spectra by calculating vibrational modes and their intensities, while NMR chemical shifts can be computed using methods like GIAO (Gauge-Independent Atomic Orbital). Such predictions are vital for confirming structural assignments and understanding the electronic transitions responsible for UV-Vis absorption.
Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative Data)
| Spectroscopic Technique | Parameter | Calculated Value | Unit | Reference Method |
| IR Spectroscopy | C-H stretch (aromatic) | 3050-3100 | cm⁻¹ | DFT (B3LYP/6-31G) |
| IR Spectroscopy | C-H stretch (aliphatic) | 2920-2980 | cm⁻¹ | DFT (B3LYP/6-31G) |
| IR Spectroscopy | C=C stretch (aromatic) | 1500-1600 | cm⁻¹ | DFT (B3LYP/6-31G) |
| IR Spectroscopy | C-Hg stretch | 450-550 | cm⁻¹ | DFT (B3LYP/LANL2DZ) |
| ¹H NMR Spectroscopy | Phenyl protons | 7.0-7.5 | ppm | DFT (B3LYP/6-31G) |
| ¹H NMR Spectroscopy | Methylene (B1212753) protons (CH₂) | 3.5-4.0 | ppm | DFT (B3LYP/6-31G) |
| ¹³C NMR Spectroscopy | Phenyl carbons | 120-140 | ppm | DFT (B3LYP/6-31G) |
| ¹³C NMR Spectroscopy | Methylene carbon (CH₂) | 30-35 | ppm | DFT (B3LYP/6-31G) |
| ¹³C NMR Spectroscopy | Carbon attached to Hg | 20-25 | ppm | DFT (B3LYP/6-31G) |
Note: The values presented in this table are illustrative and based on typical computational predictions for similar organomercury compounds. Actual calculated values would depend on the specific computational method, basis set, and functional used.
Reaction Pathway Modeling and Transition State Characterization
Computational studies are essential for dissecting reaction mechanisms, identifying intermediates, and characterizing transition states. For this compound, this could involve modeling reactions such as nucleophilic substitution at the mercury center or reactions involving the benzyl group. By employing methods like Transition State Theory (TST) and employing algorithms to locate saddle points on the potential energy surface, researchers can map out reaction pathways. Characterizing transition states involves verifying that they represent true first-order saddle points, typically through vibrational analysis, and determining the activation energies for each step. This provides a detailed understanding of how the molecule reacts and the energetic barriers that govern these transformations.
Elucidation of Reactivity and Selectivity via Computational Approaches
Understanding the inherent reactivity and selectivity of this compound is greatly aided by computational analysis. By examining frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and atomic charges, one can predict likely sites of electrophilic or nucleophilic attack. For instance, the electron-rich phenyl ring might be susceptible to electrophilic aromatic substitution, while the carbon atom directly bonded to mercury could be a site for nucleophilic attack or oxidative addition, depending on the reaction conditions and the nature of the attacking species. Computational methods can also predict the regioselectivity and stereoselectivity of reactions by comparing the energies of transition states leading to different products. This allows for the rational design of synthetic strategies and a deeper comprehension of the molecule's chemical behavior.
Compound List:
this compound
Coordination Chemistry of Benzylmercuriacetate
Ligating Properties of the Acetate (B1210297) Anion in Organomercury(II) Complexes
In organomercury(II) complexes, the acetate anion (CH₃COO⁻) can exhibit diverse ligating behaviors. It can coordinate to the mercury(II) center in a monodentate fashion, where one oxygen atom of the carboxylate group binds to the metal. Alternatively, it can act as a bidentate ligand, chelating to the mercury ion through both oxygen atoms, forming a five-membered ring. Bridging modes, where the acetate anion links two mercury centers, are also observed, contributing to the formation of polymeric structures uzh.ch. The specific coordination mode of the acetate group is influenced by the steric and electronic environment, as well as the presence of other ligands. In the context of benzylmercuriacetate, the acetate anion's ability to bridge or chelate can significantly impact the dimensionality and connectivity of resulting coordination compounds. For instance, in related organomercury(II) acetate complexes, the acetate group has been shown to bridge mercury atoms, forming extended chains uzh.ch.
Diversity of Coordination Modes for Mercury(II) in this compound Compounds
The mercury(II) ion in compounds derived from this compound can adopt various coordination numbers and geometries, typically ranging from linear (two-coordinate) to distorted tetrahedral or even higher coordination numbers depending on the nature of the ancillary ligands and counterions ijcrt.orgrsc.orgresearchgate.net. Mercury(II) ions are known for their flexible coordination sphere, readily accommodating different donor atoms and forming diverse structural architectures rsc.orgresearchgate.netresearchgate.net. In complexes involving organomercury compounds, the mercury center is often bonded to the carbon atom of the organic fragment (in this case, the benzyl (B1604629) group) and can also coordinate to heteroatoms from other ligands, such as nitrogen or oxygen. The presence of the acetate anion can further influence the coordination environment by acting as a ligand itself or by mediating interactions between mercury centers. Studies on mercury(II) halide complexes, for example, show that mercury can be bonded to one or two halide ligands and directly to a metal center or organic fragments, forming species with general formulas like LnMm-HgYy researchgate.netresearchgate.net.
Synthesis and Structural Characterization of Coordination Complexes Incorporating this compound
The synthesis of coordination complexes involving this compound would typically involve reactions between this compound and suitable metal salts or other organic ligands. General synthetic strategies for organomercury(II) complexes often involve the reaction of organomercury precursors with other ligands in appropriate solvents ijcrt.orgwikipedia.org. For instance, mercury(II) acetate derivatives are commonly synthesized by reacting mercury(II) salts with carboxylic acids or their salts wikipedia.org. The structural characterization of such complexes relies heavily on techniques such as single-crystal X-ray diffraction, which provides definitive information about the arrangement of atoms, bond lengths, and coordination geometries uzh.chijcrt.orgrsc.orgresearchgate.netresearchgate.netrsc.orgnih.govnih.govresearchgate.net. Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying functional groups, confirming coordination modes, and elucidating the bonding environment of the mercury center and ligands uzh.chijcrt.orgsarpublication.comnih.govbhu.ac.in. For example, IR spectroscopy can reveal shifts in characteristic vibrational frequencies upon complexation, indicating the involvement of specific donor atoms in coordination ijcrt.orgsarpublication.com. NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed information about the electronic environment of the organic ligands and the mercury-bound carbon atoms sarpublication.comnih.gov.
Impact of Ancillary Ligands on the Mercury(II) Coordination Sphere
Ancillary ligands, which are additional ligands coordinated to the mercury(II) center alongside this compound (or its derived fragments), significantly influence the coordination sphere of the mercury ion. These ligands can dictate the coordination number, geometry, and electronic properties of the mercury center ijcrt.orgrsc.orgresearchgate.netresearchgate.netsarpublication.comyoutube.com. For instance, the choice of ancillary ligands can determine whether the mercury center adopts a linear, tetrahedral, or more complex coordination geometry. The steric bulk and electronic donating or withdrawing capabilities of ancillary ligands can also affect the stability and reactivity of the resulting complexes. In studies of mercury(II) halide complexes, it has been observed that the nature of the organic ligands and halide anions can profoundly impact the resulting coordination networks, leading to diverse polymeric structures or discrete molecular compounds rsc.orgresearchgate.netresearchgate.netnih.gov. Therefore, by judiciously selecting ancillary ligands, researchers can tune the properties and structural outcomes of coordination complexes involving this compound.
Advanced Analytical Methodologies for Benzylmercuriacetate Research
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatographic techniques are fundamental for the separation and quantification of Benzylmercuriacetate from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, each offering distinct advantages for the analysis of organomercury compounds.
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is crucial for accurate purity assessment and quantification.
A typical HPLC method for arylmercuric compounds, which would be applicable to this compound, involves a reversed-phase column, such as a C18 or a phenyl column magtechjournal.comresearchgate.net. The use of a phenyl column can be particularly advantageous due to the potential for π-π interactions between the stationary phase and the aromatic ring of the benzyl (B1604629) group in this compound, enhancing separation selectivity magtechjournal.com.
The mobile phase composition is a critical parameter in HPLC method development. For the separation of organomercury compounds, a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is commonly employed magtechjournal.comresearchgate.net. An ion-suppressing mobile phase, for instance, a potassium dihydrogen phosphate solution with pH adjusted to control the ionization state of the analyte, can improve peak shape and retention time reproducibility magtechjournal.com. Gradient elution, where the mobile phase composition is changed during the analysis, may be necessary to separate this compound from impurities with different polarities.
Detection in HPLC is often achieved using a UV-Vis detector, as aromatic compounds like this compound exhibit strong absorbance in the UV region researchgate.net. The selection of an appropriate wavelength, typically around 220 nm, is essential for achieving high sensitivity magtechjournal.com.
| Parameter | Typical Conditions for Arylmercuric Compound Analysis |
| Stationary Phase | Phenyl-column or C18 |
| Mobile Phase | Acetonitrile/Potassium Dihydrogen Phosphate Buffer |
| pH | Adjusted to control ionization (e.g., 5.5) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection | UV at ~220 nm |
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While many organomercury compounds are not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert them into species suitable for GC separation frontiersin.org. For this compound, derivatization to a more volatile form, such as a halide, might be necessary.
The choice of the GC column is critical for the separation of organomercury compounds. Packed columns or capillary columns with various stationary phases can be used. The injector temperature must be optimized to ensure efficient volatilization without causing thermal degradation of the analyte oaepublish.com.
Electron Capture Detectors (ECD) are highly sensitive to halogen-containing compounds and are therefore well-suited for the detection of derivatized organomercurials oaepublish.com. However, the selectivity of ECD can be limited, leading to potential interference from co-extracted halogenated compounds.
| Parameter | General Conditions for Organomercury GC Analysis |
| Derivatization | Often required to increase volatility (e.g., ethylation) |
| Column | Capillary column with a suitable stationary phase |
| Injector Temperature | Optimized to prevent degradation |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive characterization of this compound.
The coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful tool for the speciation of mercury compounds frontiersin.orgmdpi.comnih.gov. This technique combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS frontiersin.org. HPLC-ICP-MS allows for the quantification of different mercury species, including organomercury compounds, at very low concentrations frontiersin.orgmdpi.com. The ability of ICP-MS to detect specific isotopes of mercury can also be utilized for isotope dilution analysis, which is a highly accurate quantification method labrulez.com.
Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) is another highly effective hyphenated technique for organomercury analysis labrulez.comrsc.orgthermofisher.com. It offers excellent separation efficiency and extremely low detection limits rsc.orgthermofisher.com. Similar to standalone GC, derivatization is often necessary to ensure the volatility of the analytes. GC-ICP-MS has demonstrated superiority in terms of accuracy, precision, and detection limits compared to GC with conventional detectors for the analysis of mercury species in complex matrices rsc.org.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable hyphenated technique. While ICP-MS provides elemental information, a molecular mass spectrometer (like electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) coupled with LC can provide information about the molecular weight and structure of this compound and its potential degradation products.
| Hyphenated Technique | Separation Principle | Detection Principle | Key Advantages for this compound Analysis |
| HPLC-ICP-MS | Liquid Chromatography | Elemental Mass Spectrometry | High sensitivity, elemental specificity, speciation analysis frontiersin.orgmdpi.com |
| GC-ICP-MS | Gas Chromatography | Elemental Mass Spectrometry | Excellent separation, very low detection limits, high accuracy labrulez.comrsc.org |
| LC-MS | Liquid Chromatography | Molecular Mass Spectrometry | Molecular weight and structural information |
Chemometric Approaches for Multivariate Spectroscopic Data Analysis
Spectroscopic techniques, when used in conjunction with chromatographic methods, generate large and complex datasets. Chemometrics, the application of statistical and mathematical methods to chemical data, plays a crucial role in extracting meaningful information from this multivariate data e-bookshelf.denih.gov.
In the context of this compound research, chemometric methods can be applied to spectroscopic data (e.g., from a diode array detector in HPLC or from mass spectrometry) for various purposes. Principal Component Analysis (PCA) is an exploratory data analysis technique that can be used to identify patterns and relationships within the data, for example, to differentiate between samples of this compound from different batches or to identify outliers nih.gov.
Multivariate calibration methods, such as Partial Least Squares (PLS) regression, can be used to build predictive models that correlate spectroscopic data with the concentration of this compound. This can be particularly useful for rapid, non-destructive quantification. These chemometric models can enhance the accuracy and reliability of analytical assessments, especially in complex matrices where interferences may be present taylorfrancis.com.
While direct research on the application of chemometrics to this compound is limited, the principles are widely applied in pharmaceutical and environmental analysis and are directly transferable e-bookshelf.denih.gov. The combination of advanced analytical instrumentation and sophisticated data analysis techniques provides a powerful toolkit for the comprehensive study of this important organomercury compound.
Environmental and Biogeochemical Research Perspectives on Organomercury Compounds
Investigation of Pathways for Organomercury Compound Formation in Environmental Systems
The environmental formation of organomercury compounds is a complex biogeochemical process, with the methylation of inorganic mercury to form methylmercury (B97897) (MeHg) being the most extensively studied pathway vliz.bemdpi.com. This microbial methylation process is a key step in mercury's bioaccumulation and biomagnification in aquatic ecosystems. While the mechanisms for methylmercury formation are relatively well-understood, the in situ environmental formation pathways for other organomercury compounds, such as benzylmercury species, are less extensively documented in the scientific literature rsc.org.
Research indicates that benzylmercury compounds exist and have been synthesized for various applications rsc.org. Historically, compounds like benzyl(chloro)mercury (B11949768) were used as biocides and fungicides, suggesting their production through chemical synthesis rather than widespread natural environmental formation ontosight.ai. The specific environmental conditions and microbial communities capable of forming benzylmercury compounds, analogous to the methylation of inorganic mercury, remain largely uncharacterized. Understanding these potential formation routes is crucial for a comprehensive assessment of benzylmercuriacetate's environmental presence and fate.
Transformation Reactions of this compound in Abiotic Model Systems
The environmental persistence and transformation of organomercury compounds are influenced by both biotic and abiotic processes. Abiotic transformations, occurring in the absence of microbial activity, play a significant role in the degradation and speciation of these compounds in various environmental compartments. Key abiotic transformation pathways include hydrolysis, photochemical degradation, and redox reactions.
Hydrolysis: Hydrolysis is a common degradation pathway for many organic compounds, involving the reaction with water. While hydrolysis is a recognized environmental fate process for many substances advinus.compharmaron.com, specific kinetic data or detailed studies on the hydrolysis of this compound in abiotic model systems are not readily available in the reviewed literature. Studies on the hydrolysis of other organomercury species or related benzyl (B1604629) compounds are needed to infer potential pathways.
Photochemical Degradation: Photolysis, or degradation induced by sunlight, is an important abiotic transformation mechanism, particularly in surface waters advinus.compharmaron.com. Research has shown that organic mercury compounds can undergo photochemical decomposition in natural waters mdpi.comtandfonline.com. Studies on the photochemical degradation of benzyl formate, a related compound containing a benzyl group, have identified reactive species such as triplet excited states, superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂), which contribute to bond cleavage and oxidation reactions nih.gov. While not directly studying this compound, these findings highlight the potential for photochemical processes to transform benzyl-containing organomercury compounds.
Redox Reactions: Abiotic redox reactions are fundamental to mercury speciation and transformation in natural waters mdpi.com. These reactions can occur in the dark or be photochemically driven, influencing the mercury cycle by affecting its evasion to the atmosphere and its availability for methylation mdpi.com. Natural organic matter (NOM) can play a role in mediating these dark redox reactions, influencing the reduction and oxidation states of mercury species mdpi.com. General discussions on redox-induced transformations of potentially toxic elements in soil also highlight the involvement of organic carbon functionalities and metal ions in mediating these reactions d-nb.inforedoxgrows.comunirioja.es. However, specific redox transformation pathways and rates for this compound under abiotic conditions remain an area requiring further investigation.
Development of Advanced Analytical Methodologies for Detection of this compound in Environmental Matrices
Accurate detection and quantification of this compound in complex environmental matrices necessitate sophisticated analytical methodologies that combine effective sample preparation, separation, and sensitive detection techniques. The speciation analysis of organomercury compounds, which aims to identify and quantify individual mercury species, is critical for understanding their environmental behavior and toxicity vliz.beresearchgate.netnih.gov.
Sample Preparation and Extraction: The initial step in analyzing organomercury compounds involves efficient extraction from the sample matrix. Common methods employed for organomercury species include acid extraction, often combined with solvent extraction, distillation, or alkaline extraction procedures vliz.be. Microwave-assisted extraction (MAE) and solid-phase extraction (SPE) are also utilized for their efficiency in isolating mercury species from diverse matrices like sediments and biota capes.gov.brresearchgate.net.
Separation Techniques: Chromatographic techniques are essential for separating different organomercury species prior to detection. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), also referred to as Liquid Chromatography (LC), are widely used for this purpose vliz.betandfonline.comresearchgate.netnih.gov. GC is particularly effective for volatile organomercury compounds, while HPLC is suitable for a broader range of species, including less volatile or polar ones vliz.betandfonline.comcapes.gov.br. Techniques like headspace-solid phase microextraction (HS-SPME) can also be employed for preconcentration and separation researchgate.net.
Detection Techniques and Hyphenated Methods: Sensitive detection is paramount for trace-level analysis. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental detection technique that provides mass-specific information, making it invaluable for speciation analysis vliz.beresearchgate.netlucideon.com. Coupling chromatographic separation techniques with ICP-MS, such as GC-ICP-MS and LC-ICP-MS, has become a cornerstone for organometallic and organomercury speciation analysis researchgate.netnih.govspectroscopyonline.comnih.govanalytik-jena.krhpst.cz. These hyphenated techniques offer high selectivity and sensitivity, enabling the identification and quantification of individual mercury species. Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for identifying and quantifying organic compounds, including organomercury species nih.govresearchgate.netresearchgate.netnih.govnih.govnih.govphcogres.com.
Analytical Performance: The performance of these analytical methods is typically evaluated based on parameters such as limits of detection (LODs), limits of quantification (LOQs), linearity, precision (often expressed as relative standard deviation, RSD%), and recovery. For instance, limits of detection for various mercury species using HPLC coupled with Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) have been reported in the low μg L⁻¹ range capes.gov.br. GC-MS and GC-ICP-MS methods for organometallic and organomercury compounds can achieve low picogram (pg) or nanogram (ng) detection limits researchgate.netnih.gov. Precision for these analyses is generally reported with RSDs below 10-20% for organometallic compounds researchgate.netnih.gov. ICP-MS, in general, can achieve detection limits in the parts per trillion (ppt) range lucideon.com.
| Analytical Technique | Separation Method | Detection Method | Typical Application(s) for Mercury Speciation | Reported Performance Metric (Example) | Reference |
| GC-ICP-MS | Gas Chromatography (GC) | ICP-MS | Organometallic compounds, Organomercury | Low detection limits; High sensitivity | spectroscopyonline.comnih.gov |
| LC-ICP-MS | Liquid Chromatography (LC) / HPLC | ICP-MS | Elemental speciation, Organomercury | Low ng/L range detection limits | nih.govanalytik-jena.kr |
| GC-MS | Gas Chromatography (GC) | Mass Spectrometry (MS) | Organometallic compounds, Organomercury | LOQ: 0.06-1.45 pg (organomercury/tin) | researchgate.netnih.gov |
| HPLC-CV-AFS | High-Performance Liquid Chromatography (HPLC) | Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) | Mercury species (MeHg, PhHg, etc.) | LOD: 0.8-4.3 μg L⁻¹ (various Hg species) | capes.gov.br |
| GC-MS / HS-SPME | Headspace-Solid Phase Microextraction (HS-SPME) followed by GC | Mass Spectrometry (MS) | Organometallic compounds | Detection limits in the low ng L⁻¹ level | researchgate.net |
Q & A
Q. What safety protocols are critical when handling Benzylmercuriacetate in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize airborne exposure . Use impervious protective clothing, gloves, and chemical safety goggles to prevent skin/eye contact . Establish emergency showers and eyewash stations, and ensure contaminated clothing is removed and decontaminated onsite . Regular monitoring of airborne concentrations is recommended, with training on hazard mitigation .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use deuterated solvents and high-field instruments (e.g., 500 MHz) to resolve mercury-coupled splitting patterns.
- Mass Spectrometry (MS) : Compare fragmentation patterns with reference spectra from NIST databases (e.g., NIST MS Number 118657) .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to separate mercury-containing analogs .
Document all procedures in detail, including instrument parameters and purity thresholds, to ensure reproducibility .
Q. How should researchers design experiments to synthesize this compound with high reproducibility?
- Methodological Answer :
- Reaction Conditions : Maintain strict temperature control (±2°C) during mercury-acetate ligand exchange.
- Purification : Use recrystallization in anhydrous ethanol or column chromatography with silica gel (60–120 mesh).
- Validation : Cross-check yields with gravimetric analysis and confirm stoichiometry via elemental analysis (C/H/N/Mercury) .
Advanced Research Questions
Q. How can discrepancies in reported thermal decomposition profiles of this compound be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under inert (N₂) and oxidative (O₂) atmospheres using thermogravimetric analysis (TGA) at 5°C/min heating rates.
- Cross-Validation : Compare results with differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts .
- Data Reconciliation : Apply statistical tools (e.g., principal component analysis) to isolate variables like moisture content or trace catalysts .
Q. What computational strategies predict this compound’s reactivity in aqueous systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model Hg-O bond dissociation energies using B3LYP/6-311++G(d,p) basis sets. Validate with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate solvation dynamics in water-methanol mixtures (e.g., using AMBER force fields) to assess hydrolysis pathways .
- Database Mining : Cross-reference predicted intermediates with Reaxys or SciFinder entries for known organomercury species .
Q. What interdisciplinary approaches elucidate this compound’s interactions with biomolecules?
- Methodological Answer :
- Spectroscopy : Use circular dichroism (CD) to monitor conformational changes in proteins upon binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Computational Docking : Apply AutoDock Vina to model Hg coordination with cysteine residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
